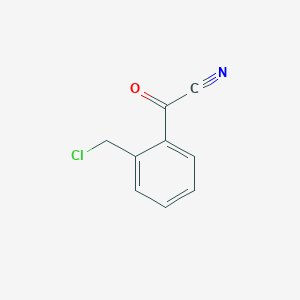

2-(Chloromethyl)benzoyl cyanide

Description

Structure

3D Structure

Properties

CAS No. |

155380-13-5 |

|---|---|

Molecular Formula |

C11H11ClNO3- |

Molecular Weight |

240.66 g/mol |

IUPAC Name |

2-[2-(chloromethyl)phenyl]-2-ethoxyiminoacetate |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-13-10(11(14)15)9-6-4-3-5-8(9)7-12/h3-6H,2,7H2,1H3,(H,14,15)/p-1 |

InChI Key |

UGKYJHSPZNOBQL-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)CCl)C(=O)C#N |

Canonical SMILES |

CCON=C(C1=CC=CC=C1CCl)C(=O)[O-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of 2 Chloromethyl Benzoyl Cyanide

Dual Electrophilic Nature and Competitive Reaction Pathways

The structure of 2-(chloromethyl)benzoyl cyanide is characterized by two primary electrophilic sites: the carbonyl carbon and the benzylic carbon of the chloromethyl group. This duality gives rise to competitive reaction pathways when the molecule is subjected to nucleophilic attack.

Reactivity at the Carbonyl Carbon Center with Nucleophiles

The carbonyl group (C=O) in this compound is inherently polarized, with the carbon atom bearing a partial positive charge, making it an attractive target for nucleophiles. masterorganicchemistry.com Nucleophilic addition to the carbonyl carbon is a fundamental reaction in organic chemistry. masterorganicchemistry.comstudymind.co.uk The reactivity of this site is influenced by both electronic and steric factors. The presence of the electron-withdrawing benzoyl group enhances the electrophilicity of the carbonyl carbon.

Common nucleophiles that react at the carbonyl center include organometallic reagents, hydrides, and cyanide ions. The addition of a nucleophile to the carbonyl carbon proceeds through a tetrahedral intermediate. masterorganicchemistry.com For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after an aqueous workup. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and forming a new carbon-nucleophile bond.

Reactivity at the Chloromethyl Carbon Center with Nucleophiles

The chloromethyl group (-CH2Cl) provides a second electrophilic center at the benzylic carbon. This carbon is susceptible to nucleophilic substitution reactions (SN2), where the chloride ion acts as a leaving group. stackexchange.com The benzylic position of this carbon enhances its reactivity towards SN2 displacement due to the stabilization of the transition state by the adjacent phenyl ring.

Nucleophiles such as cyanide, amines, and alkoxides can displace the chloride ion. For example, reaction with sodium cyanide would substitute the chlorine to form a dinitrile compound. The efficiency of this reaction is dependent on the strength and concentration of the nucleophile, as well as the reaction conditions.

Regioselectivity and Chemoselectivity in Bifunctional Reactions

The presence of two distinct electrophilic sites raises questions of regioselectivity and chemoselectivity. The outcome of a reaction with a given nucleophile is determined by the relative reactivity of the carbonyl carbon versus the chloromethyl carbon. This competition is a delicate balance of several factors.

Generally, the benzylic carbon of the chloromethyl group is considered a softer electrophilic center, while the carbonyl carbon is a harder electrophilic center. According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles will preferentially attack the hard carbonyl carbon, while soft nucleophiles will favor the softer chloromethyl carbon.

For instance, a "hard" nucleophile like a hydroxide (B78521) or alkoxide ion might favor addition to the carbonyl group, whereas a "softer" nucleophile like a thiol or a larger halide ion might preferentially attack the chloromethyl group. However, other factors such as steric hindrance and the specific reaction conditions (solvent, temperature) can significantly influence the regiochemical outcome. libretexts.org With some nucleophiles, it is possible to achieve reaction at both sites, particularly when an excess of the nucleophile is used. stackexchange.com

Table 1: Competitive Reactions at Electrophilic Centers

| Nucleophile Type | Primary Reaction Site | Resulting Functional Group |

|---|---|---|

| Hard Nucleophiles (e.g., RO⁻) | Carbonyl Carbon | Alcohol (after workup) |

| Soft Nucleophiles (e.g., RS⁻) | Chloromethyl Carbon | Thioether |

| Ambident Nucleophiles (e.g., CN⁻) | Both sites possible | Dinitrile or cyanohydrin derivative |

Nucleophilic Additions and Transformations Involving the Nitrile Moiety

The nitrile group (-C≡N) in this compound is another key functional group that participates in a variety of chemical transformations. Though generally less reactive than the carbonyl group, the nitrile moiety can undergo both hydrolysis and reduction under appropriate conditions.

Hydrolysis and Related Derivatizations of the Cyanide Group

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. lumenlearning.com This transformation can be catalyzed by either acid or base. lumenlearning.comlibretexts.org Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. youtube.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Basic hydrolysis also proceeds via nucleophilic attack, in this case by a hydroxide ion, to form an imine anion which then tautomerizes to an amide. pressbooks.pub Further hydrolysis of the amide yields a carboxylate salt, which upon acidification gives the carboxylic acid. libretexts.orgpressbooks.pub The conditions of the hydrolysis (temperature, concentration of acid or base) can sometimes be controlled to isolate the intermediate amide. youtube.com

Reductive Transformations of the Nitrile Functionality

The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 with a metal catalyst like Raney nickel). The reduction involves the addition of hydride ions or hydrogen atoms across the carbon-nitrogen triple bond.

The resulting primary amine is a versatile functional group that can be used in a wide array of subsequent chemical modifications. This reductive transformation provides a valuable synthetic route for introducing an aminomethyl group into the molecule.

Table 2: Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, then H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pd) | Primary Amine |

Intermolecular Nucleophilic Reactions of the Nitrile Moiety

While the benzylic chloride presents a highly reactive site for SN2 displacement, the nitrile group of this compound also possesses electrophilic character, rendering it susceptible to nucleophilic attack. The reactivity of the nitrile is analogous to that of other acyl cyanides, which are known to be powerful acylating agents. rsc.org

The primary intermolecular reaction involving the nitrile moiety is its hydrolysis. The hydrolysis of benzoyl cyanides has been studied under various pH conditions. The reaction proceeds via two main mechanisms: a bimolecular reaction with a hydroxide ion, which is dominant at a pH above 5.0, and a water-dependent reaction at lower pH values. rsc.org In strongly acidic media (e.g., >8M perchloric acid), acid catalysis is observed, though the reaction is generally inhibited by increasing acid concentrations below this threshold. rsc.org Under these conditions, the nitrile is converted into the corresponding carboxylic acid (2-(chloromethyl)benzoic acid) or, in some cases, the primary amide as an intermediate. rsc.org

The electronic nature of substituents on the aromatic ring can influence the rate of hydrolysis. For instance, p-chlorobenzoyl cyanide hydrolyzes approximately twice as fast as benzoyl cyanide, indicating that electron-withdrawing groups enhance the electrophilicity of the carbonyl-nitrile system. rsc.org

Competition between the two electrophilic sites is a key aspect of the molecule's reactivity. In reactions with nucleophiles like potassium cyanide, the benzylic carbon is significantly more susceptible to attack than the nitrile carbon. stackexchange.com This is attributed to the strong electron-withdrawing effects of the adjacent chlorine atom and the phenyl ring, which make the benzylic carbon highly electron-deficient and an excellent substrate for SN2 reactions. stackexchange.com Therefore, for most strong nucleophiles, intermolecular reaction at the chloromethyl group is kinetically favored over reaction at the nitrile.

Intramolecular Cyclization Reactions for Heterocyclic Scaffolds

The proximate positioning of the reactive chloromethyl and benzoyl cyanide groups allows for efficient intramolecular cyclization, providing a direct route to various nitrogen-containing heterocyclic systems.

This compound is a valuable precursor for the synthesis of isoindolinone derivatives, which are core structures in many biologically active compounds. The most common pathway involves an initial transformation of the nitrile group, followed by an intramolecular nucleophilic substitution.

Typically, the reaction is initiated by the hydrolysis of the nitrile moiety to a primary amide, 2-(chloromethyl)benzamide. This intermediate can then undergo a base-promoted intramolecular cyclization. The amide nitrogen acts as an internal nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion to form the five-membered lactam ring of the isoindolinone scaffold. This type of reaction is a favorable 5-exo-tet cyclization.

Alternatively, complete hydrolysis of the nitrile to a carboxylic acid (2-(chloromethyl)benzoic acid) followed by reaction with an amine (like ammonia) and subsequent cyclization can also yield the corresponding isoindolinone. Cascade reactions starting from related ortho-acylbenzonitriles have been shown to proceed under mild, base-promoted conditions (e.g., using K2CO3) to form isoindolin-1-one (B1195906) structures through a nucleophilic attack at the nitrile group, demonstrating the facility of this ring-forming strategy. nih.gov

The isoindolinone scaffold synthesized from this compound can serve as a versatile intermediate for the construction of more complex, fused heterocyclic systems. For example, 3-substituted isoindolin-1-ones, prepared from related starting materials like 2-cyanobenzaldehyde, have been successfully converted into cinnoline (B1195905) and 1,2,4-benzotriazine (B1219565) derivatives. nih.gov This suggests that the isoindolinone derived from this compound could be similarly functionalized and elaborated. Such transformations would typically involve the chemical modification of the isoindolinone ring, followed by a second intramolecular cyclization step to build the additional heterocyclic ring.

The outcome of reactions involving this compound is highly dependent on the interplay between substrate structure and the reaction environment. The competition between intermolecular nucleophilic substitution at the benzylic position and intramolecular cyclization is governed by several factors.

Substituent Effects: Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of both the benzylic carbon and the nitrile carbon, potentially accelerating both intermolecular SN2 reactions and the rate-determining step of cyclization. Conversely, electron-donating groups may slow these reactions.

Reaction Conditions: The choice of solvent, base, temperature, and concentration are critical. Anhydrous conditions with a non-nucleophilic base would favor intramolecular processes, whereas the presence of a strong external nucleophile would likely lead to intermolecular substitution at the chloromethyl group. stackexchange.com Aqueous basic or acidic conditions promote hydrolysis of the nitrile, setting the stage for subsequent intramolecular cyclization. rsc.org

Catalysts: While many reactions proceed under base promotion, specific catalysts can be used to direct the reaction towards a desired outcome. For related syntheses of isoindolinones, various metal catalysts (e.g., palladium, copper, iridium) have been employed to facilitate C-H activation or carbonylation pathways, although the cyclization of this compound often proceeds without metal catalysis. organic-chemistry.org

The table below summarizes the expected influence of various parameters on the reaction pathways.

| Parameter | Condition | Likely Favored Pathway | Rationale |

| Nucleophile | Strong, external nucleophile (e.g., NaCN, RSNa) | Intermolecular SN2 at -CH2Cl | The benzylic chloride is a highly reactive electrophile for SN2 reactions. stackexchange.com |

| Solvent | Aqueous acid/base | Intramolecular Cyclization (via hydrolysis) | Promotes hydrolysis of the nitrile to a nucleophilic amide or carboxylate, enabling subsequent ring closure. rsc.org |

| Aprotic, non-polar solvent | Favors Intramolecular Cyclization | Minimizes solvation of nucleophilic intermediates, potentially increasing their reactivity for ring closure. | |

| Concentration | High concentration | May favor intermolecular side reactions | Increases the probability of collisions between two reactant molecules. |

| Low concentration (High dilution) | Favors Intramolecular Cyclization | Reduces the rate of bimolecular reactions, allowing the unimolecular cyclization to dominate. | |

| Temperature | High temperature | Generally increases reaction rates | Can provide the necessary activation energy for cyclization, but may also promote decomposition or side reactions. |

Computational and Theoretical Insights into Reaction Mechanisms

While specific computational studies on this compound are not widely reported, theoretical methods are invaluable for understanding its complex reactivity.

Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the reaction mechanisms of this compound. Such calculations are used to model similar reactive systems, including the cyclization of ortho-acylbenzonitriles to isoindolinones. nih.gov

For this compound, computational studies could elucidate:

Reaction Pathway Energetics: By calculating the potential energy surface, the activation energies for competing pathways can be determined. This would allow for a quantitative comparison between the intermolecular SN2 reaction at the chloromethyl group and the multi-step intramolecular cyclization pathway.

Transition State Analysis: The geometries and energies of transition states can be calculated to understand the structural and electronic requirements of the key steps, such as the initial nucleophilic attack and the final ring-closing event.

Reactivity Indices: Analysis of the molecule's electronic structure can predict its reactivity. Calculation of atomic charges can confirm the electrophilicity of the benzylic and nitrile carbons. Frontier Molecular Orbital (FMO) analysis, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), can identify the most likely sites for nucleophilic attack.

Solvent Effects: Computational models can incorporate the influence of different solvents, predicting how the reaction mechanism and barriers might change in polar versus non-polar environments. This is crucial for understanding and optimizing reaction conditions for desired outcomes like selective cyclization.

These theoretical insights complement experimental findings, providing a molecular-level understanding that is essential for designing efficient and selective synthetic routes based on the versatile reactivity of this compound.

Electron Localization Function (ELF) Analysis for Bond Evolution Studies

The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry that provides a measure of the spatial localization of electrons. pearson.com It allows for a chemically intuitive visualization of core electrons, valence electrons, covalent bonds, and lone pairs. pearson.com By analyzing the topology of the ELF, one can follow the changes in electron density during a chemical reaction, offering a detailed picture of bond formation and cleavage. The ELF value ranges from 0 to 1, where a high value indicates strong electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 corresponds to a uniform electron gas. nih.gov

In the context of this compound, ELF analysis can be instrumental in understanding its reactivity. For instance, in a nucleophilic substitution reaction at the benzylic carbon, ELF analysis can map the evolution of the electron density as the nucleophile approaches and the chloride leaving group departs.

A pertinent example of ELF analysis in a related system is the study of the cyanide-mediated benzoin (B196080) condensation. nih.gov In this reaction, a cyanide ion attacks a carbonyl carbon. Topological analysis of the ELF revealed the precise mechanism of C-C bond formation, showing a shift in the synapticity of an electron basin from a single carbon to a new basin encompassing both carbon atoms. nih.gov This type of analysis for this compound would allow for a detailed characterization of the transition state in nucleophilic substitution reactions.

Specifically, an ELF analysis of the reaction of this compound with a nucleophile would likely show the following:

Initial State: High ELF values would be observed for the C-Cl covalent bond in the chloromethyl group and the C≡N bond of the cyanide. The lone pairs on the nitrogen and chlorine atoms would also be clearly visible as regions of high electron localization.

Transition State: As the nucleophile approaches the benzylic carbon, the ELF basin corresponding to the C-Cl bond would show decreasing electron population, indicating bond weakening. Simultaneously, a new basin of electron density would start to form between the nucleophile and the benzylic carbon.

Final State: The ELF analysis would show a fully formed covalent bond between the nucleophile and the benzylic carbon, and the chloride ion would have its own distinct, highly localized electron basins, representing its lone pairs.

This detailed view of bond evolution provides a much deeper understanding than simple frontier molecular orbital theory and can reveal subtle electronic rearrangements that govern the reaction pathway.

Transition State Analysis and Energy Landscape Mapping

Transition state theory is a cornerstone of chemical kinetics, and the computational determination of transition state structures and their corresponding energies is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, the primary reactions of interest are nucleophilic substitutions at the benzylic carbon. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a borderline mechanism, depending on the nucleophile, solvent, and the electronic effects of the benzoyl cyanide group.

The solvolysis of benzyl (B1604629) chlorides has been extensively studied, and it is known that the reaction mechanism can shift between S(_N)1 and S(_N)2 depending on the substituents on the aromatic ring. nih.gov Electron-withdrawing groups tend to disfavor the formation of a carbocation, thus favoring an S(_N)2 pathway, while electron-donating groups stabilize the carbocation, promoting an S(_N)1 mechanism. The benzoyl group at the ortho position is electron-withdrawing, which would suggest a tendency towards an S(_N)2 mechanism for nucleophilic attack at the chloromethyl group.

A computational study of the reaction of this compound with a nucleophile would involve the following steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates and transition states are fully optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the S(_N)2 reaction of this compound with a generic nucleophile (Nu), the energy landscape would feature a single transition state.

| Species | Description | Relative Energy (Illustrative) |

| Reactants | This compound + Nu | 0 kcal/mol |

| Transition State | [Nu···CH(_2)(C(_6)H(_4)COCN)···Cl] | +20 kcal/mol |

| Products | 2-(Nucleomethyl)benzoyl cyanide + Cl | -10 kcal/mol |

Table 1: Illustrative Energy Profile for an S(_N)2 Reaction of this compound.

In an S(_N)1 scenario, the energy landscape would be more complex, involving a carbocation intermediate.

| Species | Description | Relative Energy (Illustrative) |

| Reactants | This compound | 0 kcal/mol |

| Transition State 1 | [C(_6)H(_4)(COCN)CH(_2)···Cl] | +25 kcal/mol |

| Intermediate | 2-(Carbocationyl)benzoyl cyanide + Cl | +15 kcal/mol |

| Transition State 2 | [Nu···CH(_2)(C(_6)H(_4)COCN)] | +18 kcal/mol |

| Products | 2-(Nucleomethyl)benzoyl cyanide + Cl | -10 kcal/mol |

Table 2: Illustrative Energy Profile for an S(_N)1 Reaction of this compound.

By comparing the activation energies for the S(_N)1 and S(_N)2 pathways, one can predict the preferred reaction mechanism. Given the electronic properties of the benzoyl cyanide group, the S(_N)2 pathway is likely to have a lower activation energy and thus be the dominant mechanism for most nucleophiles.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Synthon

The dual reactivity of 2-(Chloromethyl)benzoyl cyanide makes it an exemplary synthetic building block. A synthon, in conceptual terms, represents a structural unit within a molecule that can be formed or assembled by a known synthetic operation. This compound embodies two distinct synthons in one molecule: an electrophilic acyl cyanide and a reactive chloromethyl group, allowing for sequential or orthogonal chemical transformations.

The structure of this compound is inherently designed for the introduction of a multifunctional fragment into target molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing the attachment of the entire o-benzoyl cyanide benzyl (B1604629) group to a substrate. This is a critical step in the synthesis of more elaborate molecular structures. The reactivity of benzyl cyanide derivatives and their importance as precursors in organic synthesis are well-established.

The process allows for the incorporation of a latent carbonyl and a nitrile group in a single step. Following the initial coupling reaction via the chloromethyl group, the benzoyl cyanide moiety is available for a host of subsequent transformations. This capability is invaluable in convergent synthesis strategies, where complex fragments are prepared separately before being combined.

Modular synthesis relies on the use of well-defined building blocks that can be coupled together in a predictable manner. The distinct reactivity of the two functional groups in this compound is ideal for such strategies.

Reaction at the Chloromethyl Group: The primary site for initial coupling is often the chloromethyl group. It readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction forms a stable carbon-heteroatom or carbon-carbon bond, tethering the benzoyl cyanide fragment to the core of the target molecule.

Transformation of the Benzoyl Cyanide Group: Once the initial linkage is established, the benzoyl cyanide group can be selectively transformed. For instance, hydrolysis can convert it into a carboxylic acid, which can then be used for amide or ester formation. Alternatively, the carbonyl group can be targeted by nucleophiles, or the nitrile group can be reduced or hydrolyzed.

This stepwise approach allows for the controlled and directional assembly of complex molecules, where different modules are introduced sequentially by leveraging the orthogonal reactivity of the compound's functional groups.

Construction of Diverse Molecular Architectures

The utility of this compound extends to the synthesis of a broad spectrum of chemical structures, including specifically substituted aromatic compounds that are valuable as intermediates in pharmaceuticals and materials science.

While this compound is a benzoyl derivative itself, it also serves as a versatile starting material for other substituted benzoyl compounds. The benzoyl chloride functional group, a close relative of benzoyl cyanide, is known to react with various nucleophiles to form a wide range of derivatives. nih.gov Similarly, the benzoyl cyanide moiety can be manipulated to achieve diverse benzoyl structures.

For example, the hydrolysis of the nitrile in this compound would yield 2-(chloromethyl)benzoic acid. This resulting carboxylic acid is a key intermediate that can be converted into a variety of other functional groups, as outlined in the table below.

| Starting Material | Reagent(s) | Product Class |

| 2-(Chloromethyl)benzoic acid | SOCl₂ or (COCl)₂ | 2-(Chloromethyl)benzoyl chloride |

| 2-(Chloromethyl)benzoic acid | R'OH, H⁺ | 2-(Chloromethyl)benzoate Esters |

| 2-(Chloromethyl)benzoic acid | R'₂NH, Coupling Agent | 2-(Chloromethyl)benzamides |

These transformations allow chemists to access a wide array of ortho-substituted benzoyl compounds where the chloromethyl group is retained for further functionalization.

The compound is a functionalized benzonitrile (B105546), and its primary utility in this context is as a scaffold for creating more complex benzonitriles. The chloromethyl group is the key reactive site for introducing diversity. A variety of nucleophiles can displace the chloride ion, leading to a wide range of 2-substituted benzonitriles. The synthesis of benzonitrile compounds from halogenated precursors is a common strategy in organic chemistry. google.com

The following table illustrates some potential transformations of the chloromethyl group to generate novel benzonitrile derivatives.

| Reagent/Nucleophile | Resulting Functional Group at the 2-position | Product Class |

| Sodium Azide (B81097) (NaN₃) | Azidomethyl (-CH₂N₃) | 2-(Azidomethyl)benzonitrile |

| Potassium Cyanide (KCN) | Cyanomethyl (-CH₂CN) | 2-(Cyanomethyl)benzonitrile |

| Sodium Alkoxide (NaOR') | Alkoxymethyl (-CH₂OR') | 2-(Alkoxymethyl)benzonitrile |

| Ammonia (NH₃) | Aminomethyl (-CH₂NH₂) | 2-(Aminomethyl)benzonitrile |

| Grignard Reagents (R'MgX) | Alkylated methyl (-CH₂R') | 2-(Alkyl)benzonitriles |

These reactions demonstrate the power of this compound as a platform for generating libraries of functionalized benzonitriles, which are important precursors for many biologically active molecules.

Derivatization is a key process for modifying the properties of a molecule or for preparing it for subsequent reaction steps. This compound offers two distinct handles for derivatization, enabling the introduction of unique and diverse functional groups.

The derivatization of compounds using benzoyl chloride is a well-established method for labeling primary and secondary amines, phenols, and thiols for analysis. nih.govnih.gov The benzoyl cyanide group in this compound exhibits similar reactivity at its carbonyl carbon, making it susceptible to attack by strong nucleophiles.

Simultaneously, the chloromethyl group can be converted into other functionalities that are not easily installed directly. For instance, conversion to an aldehyde via the Sommelet reaction or to a phosphonium (B103445) salt for use in Wittig reactions introduces significant synthetic flexibility. This dual capacity for derivatization makes this compound a highly valuable intermediate for creating molecules with precisely tailored functional group arrays.

Precursor in Multistep Organic Synthesis Pathways

This compound is a versatile intermediate in organic synthesis, primarily owing to its reactive chloromethyl and benzoyl cyanide functionalities. These groups allow for a variety of chemical transformations, making it a valuable precursor in the construction of more complex molecular architectures, including analogues of phenylacetic acid, as well as intermediates for the pharmaceutical and agrochemical industries.

The conversion of benzyl cyanide and its derivatives to phenylacetic acids through hydrolysis is a well-established method in organic synthesis. wikipedia.orgorgsyn.orggoogle.com This reaction can be carried out using either acidic or basic conditions. orgsyn.org For instance, benzyl cyanide can be heated with a mixture of sulfuric acid and water to yield phenylacetic acid. orgsyn.org A modified procedure for smaller scale preparations involves the use of sulfuric acid, water, and glacial acetic acid. orgsyn.org Similarly, substituted benzyl cyanides can be hydrolyzed to their corresponding phenylacetic acid derivatives. google.com

While direct hydrolysis of this compound would yield 2-(chloromethyl)benzoylformic acid due to the acyl cyanide group, subsequent synthetic modifications can lead to phenylacetic acid analogues. The cyano group is a versatile precursor to a carboxylic acid, and the chloromethyl group offers a site for further functionalization or carbon chain extension, which are key steps in building a variety of substituted phenylacetic acid structures. The synthesis of phenylacetic acid derivatives is of significant interest as these compounds are important intermediates in the production of pharmaceuticals, such as penicillin and the anti-inflammatory drug diclofenac. google.com

Modern methods for the synthesis of phenylacetic acid derivatives also include the carbonylation of benzyl chloride derivatives in the presence of a palladium catalyst, which can achieve high yields. researchgate.net

Table 1: Selected Methods for the Synthesis of Phenylacetic Acid and its Analogues

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Benzyl cyanide | 1. H₂O, H₂SO₄, heat, 3 hours; 2. Cool, pour into H₂O, filter | Phenylacetic acid | ~80% | orgsyn.org |

| Benzyl cyanide | H₂O, H₂SO₄, glacial acetic acid | Phenylacetic acid | Not specified | orgsyn.org |

| Substituted benzyl chloride | NaCN, phase transfer catalyst | Substituted benzyl cyanide | Not specified | google.com |

| 2,4-Dichlorobenzyl chloride | CO, Pd(PPh₃)₂Cl₂, TEAC, NaOH, xylene, 80°C | 2,4-Dichlorophenylacetic acid | 95% | researchgate.net |

| Benzyl cyanide | HCl, heat to 50-100°C, 1-5 hours | Phenylacetic acid | Not specified | google.com |

| Benzyl cyanide | Near-critical water (260°C), 6 hours | Phenylacetic acid | 86.4% | google.com |

This table presents various methods for synthesizing phenylacetic acids from benzyl cyanide derivatives, illustrating the general pathways applicable to precursors like this compound.

Preparation of Complex Pharmaceutical Intermediates and Agrochemicals

The presence of both a reactive chlorine atom and a cyano group makes this compound a valuable building block for complex molecules used in the pharmaceutical and agrochemical sectors. Halogenated organic compounds, particularly those containing chlorine, are integral to a vast number of pharmaceuticals and are found in over 250 FDA-approved drugs. nih.gov The chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of larger molecular scaffolds common in medicinal chemistry. nih.gov

In the field of agrochemicals, benzoyl cyanide derivatives are recognized as important intermediates for the production of herbicides. google.com Specifically, halomethyl-benzoyl cyanides, such as this compound, are cited as intermediates for plant protection agents. These compounds can be used in the synthesis of fungicides, acaricides, and insecticides. nih.gov For example, derivatives of 2-benzylpyrroles and 2-benzoylpyrroles have shown significant insecticidal and acaricidal activity. nih.gov The synthesis of such agrochemicals often involves the reaction of a precursor like this compound with other heterocyclic or aromatic compounds to build the final active molecule. The development of new fungicides often involves the synthesis of novel benzimidazole (B57391) derivatives, which can be derived from precursors containing a reactive chloromethyl group.

Table 2: Applications of Related Compounds in Agrochemical Synthesis

| Precursor/Compound Family | Application | Target Pests/Diseases | Reference |

| Halomethyl-benzoyl cyanides | Intermediates for plant protection agents | Fungi, mites, insects | nih.gov |

| Benzoyl cyanide derivatives | Intermediates for herbicides | Weeds | google.com |

| 2-Benzylpyrroles and 2-benzoylpyrroles | Insecticides and acaricides | Oriental armyworm, mites | nih.gov |

| 2-Chloromethyl-1H-benzimidazole derivatives | Fungicides | Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, Fusarium solani |

This table highlights the use of compounds structurally related to this compound as precursors and active ingredients in the agrochemical industry.

Advanced Analytical Techniques for Reaction Characterization in Research

Spectroscopic Methods for Structural Assignment within Reaction Contexts

Spectroscopic techniques are paramount for the detailed structural analysis of molecules. In the context of 2-(Chloromethyl)benzoyl cyanide, these methods allow researchers to confirm its formation, probe its electronic environment, and identify key functional groups, which is crucial given the compound's inherent reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic structure of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its structure.

Given that benzoyl cyanides can be labile, they are often characterized by ¹H NMR in their crude state. rsc.org The yield of the reaction can also be determined using ¹H NMR with an internal standard like 1,1,2,2-tetrachloroethane. rsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the ortho-substituents. The chloromethyl group (-CH₂Cl) would present a characteristic singlet, typically in the range of 4.5-5.0 ppm.

The ¹³C NMR spectrum would provide further structural confirmation, with characteristic signals for the carbonyl carbon, the cyanide carbon, the chloromethyl carbon, and the aromatic carbons. As a reference, the related compound 2-chlorobenzoic acid has been characterized by ¹³C NMR, showing signals at 166.8 ppm (C=O), and between 127.3 and 132.6 ppm for the aromatic carbons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.3 - 8.2 | Multiplet |

| -CH₂Cl | 4.5 - 5.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 165 - 170 |

| C≡N (cyanide) | 115 - 120 |

| Aromatic-C | 125 - 140 |

| -CH₂Cl | 45 - 50 |

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) spectroscopy is an effective technique for monitoring the progress of a reaction by observing the appearance and disappearance of functional group-specific absorption bands. In the synthesis of this compound, IR spectroscopy would be used to track the conversion of the starting material, 2-(chloromethyl)benzoyl chloride, to the final product.

The key transformations to monitor would be the disappearance of the acid chloride C=O stretch and the appearance of the cyanide (C≡N) stretch. The carbonyl (C=O) stretching frequency in benzoyl cyanides is typically observed in the region of 1680-1700 cm⁻¹. The cyanide group (C≡N) exhibits a characteristic absorption band, albeit weaker than the carbonyl, in the range of 2220-2240 cm⁻¹. The C-Cl stretching vibration from the chloromethyl group would also be present.

Table 3: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (cyanide) | 2220 - 2240 |

| C=O (carbonyl) | 1680 - 1700 |

| C-Cl (chloromethyl) | 650 - 850 |

| Aromatic C-H | 3000 - 3100 |

Mass Spectrometry for Reaction Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. In the context of this compound, MS would be used to confirm the mass of the product and to aid in the identification of any byproducts.

The molecular weight of this compound (C₈H₆ClNO) is approximately 167.59 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum would also provide structural information. For instance, the loss of a chlorine atom or the cyanide group would result in characteristic fragment ions.

Chromatographic Methodologies for Isolation and Purity Analysis

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds from a reaction mixture. For this compound, both high-performance liquid chromatography and gas chromatography would be valuable tools.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. jocpr.com It can be used to monitor the progress of the reaction that produces this compound by quantifying the disappearance of the starting materials and the appearance of the product. jocpr.com

A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. jocpr.com Detection would typically be carried out using a UV detector, as the aromatic ring in this compound absorbs UV light. The retention time of the compound would be a key identifier. For purification purposes, preparative HPLC could be used to isolate the compound from unreacted starting materials and byproducts.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given that this compound is a relatively small molecule, it is likely to be volatile enough for GC analysis. GC is particularly useful for assessing the purity of the final product and for detecting any volatile impurities.

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification. The retention time in the GC would provide a measure of the compound's identity, while the mass spectrum would confirm its structure. For instance, the related compound 2-chlorobenzyl cyanide can be analyzed by GC. nist.gov

Table 5: Illustrative GC Method Parameters

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Ramped from 100°C to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, conformation, and the nature of intermolecular interactions in the solid state.

Despite a thorough search of available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no public X-ray crystal structure data for this compound has been found. The absence of this data means that a definitive experimental elucidation of its solid-state structure is not currently possible.

However, were a suitable single crystal of this compound to be grown and analyzed, the resulting crystallographic data would provide invaluable insights.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Expected Information |

| Crystal System | Would define the basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Would describe the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Would provide the precise dimensions and angles of the repeating unit of the crystal lattice. |

| Z (Molecules per unit cell) | Would indicate the number of molecules contained within a single unit cell. |

| Calculated Density | The density of the crystal, calculated from the crystallographic data. |

| Bond Lengths (Å) | Would provide the exact distances between bonded atoms, such as the C-C bonds of the benzene (B151609) ring, the C=O and C-C bonds of the benzoyl group, the C-CN bond, and the C-Cl bond of the chloromethyl group. |

| Bond Angles (°) and Torsion Angles (°) | Would define the angles between adjacent bonds and the dihedral angles, revealing the precise conformation of the molecule, including the orientation of the chloromethyl and benzoyl cyanide moieties relative to the phenyl ring. |

| Intermolecular Interactions | Would reveal the presence and geometry of any non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), or π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal. |

The acquisition and analysis of such crystallographic data would be a significant contribution to the chemical literature, providing a foundational understanding of the solid-state properties of this compound and enabling more accurate computational modeling and prediction of its behavior in various environments.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Transformations of 2-(Chloromethyl)benzoyl Cyanide

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through innovative catalytic strategies. Research in this area could focus on catalysts that activate its distinct functional groups independently or in concert.

Phase-Transfer and Copper Catalysis for Synthesis: The synthesis of benzoyl cyanides from benzoyl chlorides can be achieved through cyanation. High-throughput screening has identified phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) and copper salts (e.g., CuCN, CuBr₂) as effective systems for this transformation, which could be optimized for the synthesis of this compound itself. researchgate.net A CTAB-catalyzed process, for instance, has proven scalable for producing related dichlorobenzoyl cyanides. researchgate.net

Photoredox Catalysis for Acylation: Benzoyl cyanide has been successfully employed as a radical acylating reagent for benzylic C-H bonds using visible-light photoredox catalysis. sciengine.com This opens a significant opportunity to use this compound not as the substrate, but as the reagent for acylating other molecules, a pathway that remains largely unexplored.

Dual-Site Catalytic Activation: A major frontier is the development of catalytic systems that can selectively address either the chloromethyl group or the benzoyl cyanide moiety. For instance, a palladium catalyst could mediate cross-coupling reactions at the C-Cl bond, while a Lewis acid or a transition metal could coordinate to the carbonyl or cyanide group to facilitate nucleophilic additions. Ruthenium catalysts, known to oxidize benzylic nitriles, could also inspire novel transformations. researchgate.net

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Target Moiety | Potential Transformation | Rationale/Supporting Research |

| Phase-Transfer (e.g., CTAB) | Benzoyl Chloride (Precursor) | Synthesis via Cyanation | Effective for cyanation of dichlorobenzoyl chlorides, offering a potentially green and scalable route. researchgate.net |

| Copper Salts (CuCN/CuBr₂) | Benzoyl Chloride (Precursor) | Synthesis via Cyanation | CuCN is an effective cyanide source; CuBr₂ was identified as a novel catalyst for the reaction. researchgate.net |

| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Benzoyl Cyanide | Radical Acylation of C-H bonds | Benzoyl cyanide acts as a general radical acylating reagent under visible light. sciengine.com |

| Palladium Complexes | Chloromethyl Group | Cross-Coupling Reactions (e.g., Suzuki, Heck) | The benzylic chloride is an ideal handle for forming new C-C and C-heteroatom bonds. |

| Lewis Acids (e.g., ZnCl₂) | Carbonyl Group | Nucleophilic Addition | Activation of the carbonyl toward nucleophiles is a classic strategy. organic-chemistry.org |

Investigations into Stereoselective and Asymmetric Synthesis using the Compound

Controlling stereochemistry is paramount in modern drug discovery and materials science. This compound serves as a prochiral substrate, offering multiple avenues for asymmetric transformations to generate valuable chiral molecules.

Asymmetric Reduction: The ketone of the benzoyl group can be stereoselectively reduced to a chiral secondary alcohol. This could be accomplished using well-established chiral reducing agents (e.g., CBS catalysts) or through asymmetric transfer hydrogenation, yielding enantiomerically enriched 2-(chloromethyl)phenyl(hydroxy)acetonitrile.

Chiral Auxiliary-Mediated Reactions: The chloromethyl group provides a convenient handle for the temporary attachment of a chiral auxiliary. This auxiliary could then direct subsequent diastereoselective reactions at the benzoyl cyanide core. For example, after attachment, a nucleophilic addition to the carbonyl would proceed with high stereocontrol, after which the auxiliary could be cleaved.

Photoenzymatic Catalysis: A cutting-edge approach would be the use of photoenzymatic catalysis. Researchers have successfully used flavin-dependent "ene"-reductases to catalyze the asymmetric coupling of α,α-dichloroamides with alkenes. nih.gov A similar strategy could be envisioned where an evolved enzyme templates the reaction of this compound with another substrate, using light to initiate the reaction while the enzyme's chiral pocket dictates the stereochemical outcome. nih.gov

Table 2: Proposed Asymmetric Syntheses Involving this compound

| Method | Target Transformation | Potential Chiral Product | Rationale |

| Asymmetric Ketone Reduction | C=O → C*-OH | (R)- or (S)-2-(chloromethyl)phenyl(hydroxy)acetonitrile | The prochiral ketone is a prime target for established asymmetric reduction protocols. |

| Chiral Auxiliary Control | Nucleophilic addition to C=O | Diastereomerically enriched adducts | The chloromethyl group allows for covalent attachment of auxiliaries to guide reactions. |

| Photoenzymatic Catalysis | Various C-C or C-X bond formations | Enantiopure complex molecules | Combines the selectivity of enzymes with the reactivity of photochemistry for novel asymmetric transformations. nih.gov |

Integration of Green Chemistry Principles in Synthesis and Application

Future chemical synthesis must prioritize sustainability. Applying the principles of green chemistry to the synthesis and use of this compound can reduce waste, minimize energy consumption, and eliminate hazardous substances.

Use of Green Solvents: Research has demonstrated that benzoyl cyanide can be used as a highly efficient benzoylating agent in ionic liquids, providing a green alternative to conventional methods that use volatile organic solvents like pyridine (B92270). nih.gov This methodology could be directly adapted for reactions using this compound. Furthermore, the selective hydrogenation of related benzyl (B1604629) cyanides has been achieved over a Pd/Al₂O₃ catalyst using environmentally benign water and supercritical CO₂ as the reaction medium. rsc.org

Solvent-Free Reactions: The synthesis of related compounds is often possible under solvent-free conditions. For instance, the Knoevenagel condensation to produce 2-chlorobenzylidene malononitrile (B47326) can be performed by grinding the reactants together, eliminating the need for a solvent entirely. Similar solid-state or neat reaction conditions should be explored for transformations of this compound.

Table 3: Green Chemistry Approaches for this compound

| Green Principle | Conventional Method | Proposed Green Alternative | Benefit |

| Alternative Solvents | Acylation in pyridine or chlorinated solvents | Acylation in an ionic liquid nih.gov or water/CO₂ medium. rsc.org | Reduced toxicity and environmental impact; easier catalyst recycling. |

| Waste Prevention | Synthesis in organic solvents (e.g., toluene) | Solvent-free synthesis or use of phase-transfer catalysis in water. researchgate.net | Elimination of solvent waste streams. |

| Energy Efficiency | Thermally driven reactions | Photochemical or photoenzymatic reactions at ambient temperature. sciengine.comnih.gov | Reduced energy consumption and milder reaction conditions. |

Exploration of Unexplored Reactivity Patterns and Unconventional Bond Formations

Beyond its predictable reactions, this compound likely possesses untapped reactivity that could lead to novel molecular scaffolds.

Photochemical Cycloadditions: Irradiation of benzoyl cyanide in the presence of electron-rich alkenes is known to produce oxetanes. rsc.org The photochemistry of this compound has not been studied but could lead to unique [2+2] cycloaddition products, potentially with intramolecular participation of the chloromethyl group, leading to complex, fused ring systems.

Radical-Mediated Tandem Reactions: As a precursor to both benzyl and acyl radicals, the compound is a prime candidate for tandem radical reactions. For example, a single-electron reduction could generate a benzyl radical from the C-Cl bond, which could undergo an addition reaction, followed by a subsequent reaction involving the benzoyl cyanide moiety, all within a single pot.

Heterocycle Synthesis: Acyl cyanides are versatile precursors for heterocycles. For instance, benzoyl cyanide reacts with aluminum azide (B81097) to furnish 1-phenyl-5(4H)-tetrazolinone. researchgate.net Exploring the reaction of this compound with various dinucleophiles (e.g., hydrazines, hydroxylamines, azides) could provide rapid access to a library of novel, functionalized heterocyclic compounds. This is particularly relevant as the chloromethyl group would be retained as a handle for further diversification.

Table 4: Potential Unexplored Reactions of this compound

| Reaction Class | Proposed Reagents | Potential Outcome | Novelty |

| Photochemistry | Alkenes, UV light | [2+2] Cycloaddition to form oxetanes or intramolecular cyclization. | Exploration of the unique photochemical behavior of the bifunctional system. rsc.org |

| Radical Cascades | Radical initiators or photoredox catalysts | Tandem reactions involving both functional groups to build molecular complexity rapidly. | Harnessing the dual reactivity for efficient synthesis. |

| Heterocycle Formation | Sodium azide, hydrazines, amidines | Synthesis of novel tetrazoles, triazines, or pyrimidines. | Using the acyl cyanide as a linchpin for diverse heterocycle synthesis while retaining the chloromethyl handle. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for 2-(chloromethyl)benzoyl cyanide, and how do catalyst systems influence yield and selectivity?

- Methodological Answer : The synthesis of this compound can be optimized using samarium triflate [Sm(OTf)₃] as a recyclable catalyst, eliminating the need for phase-transfer agents. Key parameters include reaction temperature (80–100°C), solvent selection (e.g., acetonitrile), and stoichiometric control of cyanide sources. Evidence suggests that Sm(OTf)₃ enhances reaction efficiency by stabilizing intermediates, achieving yields >85% . For reproducibility, experimental protocols should detail catalyst activation (e.g., drying under vacuum) and post-reaction purification steps (e.g., column chromatography with silica gel).

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the chloromethyl (-CH₂Cl) and cyanide (-CN) substituents on the benzoyl backbone.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phases.

- Elemental Analysis : Validate empirical formula (C₉H₅ClNO) with ≤0.3% deviation .

- Mass Spectrometry (MS) : ESI-MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 194.5) and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitutions be systematically resolved?

- Methodological Answer : Discrepancies in reactivity (e.g., competing hydrolysis vs. alkylation) arise from solvent polarity and nucleophile strength. To resolve contradictions:

Kinetic Studies : Monitor reaction progress under controlled conditions (e.g., anhydrous DMF vs. aqueous THF) using in-situ IR spectroscopy to track cyanide consumption.

Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and identify dominant pathways .

Isotopic Labeling : Use ¹⁸O-labeled water to quantify hydrolysis rates versus nucleophilic attack.

Q. What strategies improve the stability of this compound during storage and reaction conditions?

- Methodological Answer : The compound’s sensitivity to moisture and light necessitates:

- Storage : Under inert gas (Ar/N₂) at −20°C in amber vials, with molecular sieves to absorb residual moisture.

- Stabilizers : Add 1–2% w/w of radical inhibitors (e.g., BHT) to prevent degradation during exothermic reactions.

- Handling : Use Schlenk-line techniques for air-sensitive reactions. Stability assays (e.g., TGA/DSC) can identify decomposition thresholds (>120°C) .

Q. How can the environmental impact of this compound synthesis be evaluated and minimized?

- Methodological Answer : Apply green chemistry metrics:

- Atom Economy : Compare traditional cyanide sources (e.g., KCN) with safer alternatives like acetone cyanohydrin.

- E-Factor : Quantify waste (kg waste/kg product) from solvent use; switch to biodegradable solvents (e.g., cyclopentyl methyl ether).

- Catalyst Recycling : Recover Sm(OTf)₃ via aqueous extraction and reuse for ≥5 cycles without significant activity loss .

Data Contradiction and Reproducibility

Q. What experimental design principles ensure reproducibility in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Documentation : Detail each synthetic step (e.g., HCl gas pressure in esterification) to avoid ambiguities.

- Control Experiments : Include negative controls (e.g., catalyst-free reactions) to validate catalytic roles.

- Data Sharing : Publish full spectral datasets and crystallographic files (if available) in supplementary materials, adhering to journal guidelines for transparency .

Application-Driven Research

Q. How can this compound be utilized as a precursor in bioactive molecule synthesis?

- Methodological Answer : Its dual electrophilic sites (chloromethyl and cyanide) enable:

- Antimicrobial Agents : Coupling with thiols via SN2 to form benzothiazole derivatives.

- Prodrug Design : Hydrolysis of the cyanide group under physiological pH generates carboxylic acids for pH-sensitive drug release .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids to build polycyclic scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.